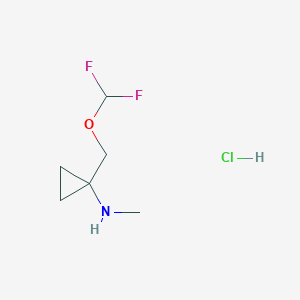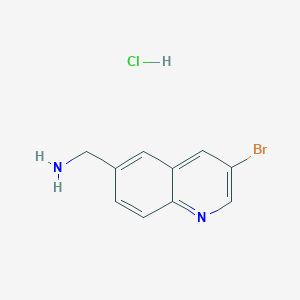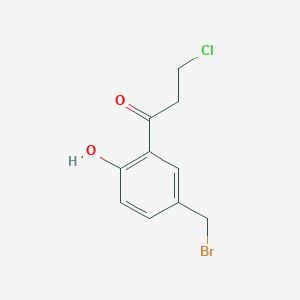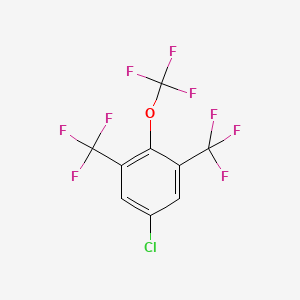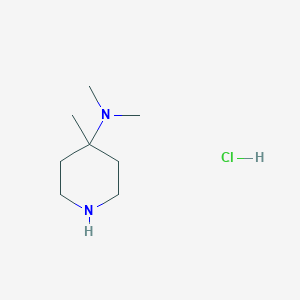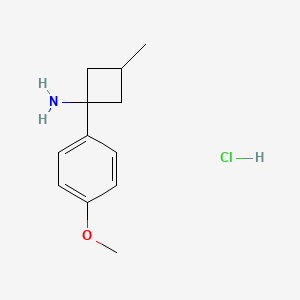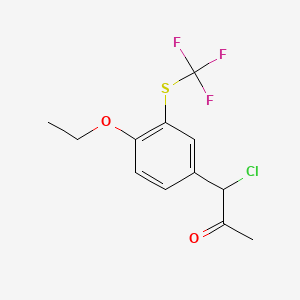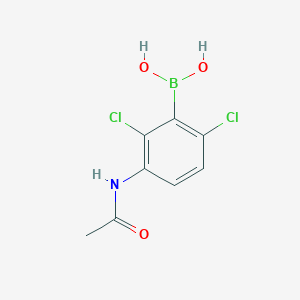
(3-Acetamido-2,6-dichlorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetamido-2,6-dichlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetamido and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-2,6-dichlorophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Borylation: Finally, the acetamido compound undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Acetamido-2,6-dichlorophenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: 3-Acetamido-2,6-dichlorophenol.
Reduction: 3-Acetamido-2,6-dichlorophenylboronic ester.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Coupling: (3-Acetamido-2,6-dichlorophenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes that interact with boronic acids, making it useful in biochemical studies.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways: (3-Acetamido-2,6-dichlorophenyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s mechanism of action often involves the formation of reversible covalent bonds with active site residues of enzymes.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the acetamido and dichloro substituents, making it less specific in certain reactions.
(3-Acetamidophenyl)boronic Acid: Similar structure but without the dichloro groups, resulting in different reactivity and selectivity.
(2,6-Dichlorophenyl)boronic Acid: Lacks the acetamido group, affecting its interaction with biological targets.
Uniqueness: (3-Acetamido-2,6-dichlorophenyl)boronic acid is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8BCl2NO3 |
|---|---|
Peso molecular |
247.87 g/mol |
Nombre IUPAC |
(3-acetamido-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BCl2NO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3,14-15H,1H3,(H,12,13) |
Clave InChI |
VOMSLJRFAOIIBX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1Cl)NC(=O)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)
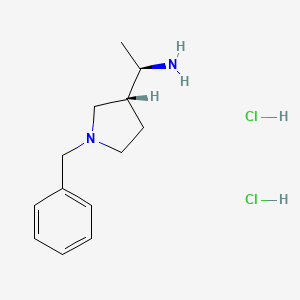
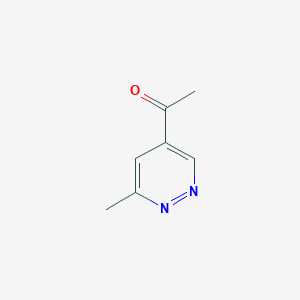
![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
